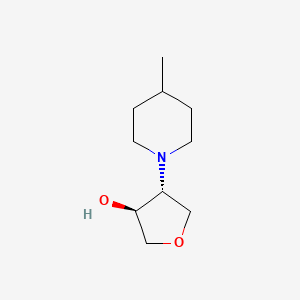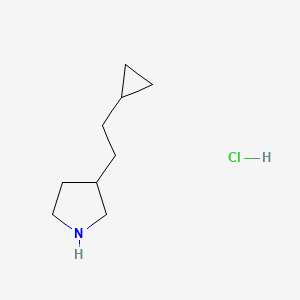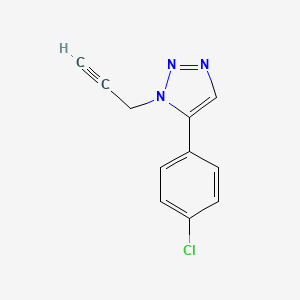
trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol (TMPCB), also known as 3-methyl-1-piperazinecarboxylic acid cyclobutan-1-ol and trans-2-(4-methylpiperazin-1-yl)cyclobutanone, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. TMPCB has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also used as a pharmaceutical intermediate and as a reactant in the synthesis of other compounds.
Scientific Research Applications
NMDA Receptor Antagonist Activity
Research has shown that certain cyclobutane derivatives exhibit potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. These compounds, including those related to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol, have shown higher potency than standard NMDA receptor antagonists in neonatal rat motoneurones and demonstrate significant anticonvulsant activity in specific mouse models (Gaoni et al., 1994).
DNA Repair Pathway Inhibition
Studies have explored the inhibition of the ERCC1-XPF endonuclease, crucial for repairing bulky DNA lesions, using derivatives of trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol. These inhibitors have shown to enhance the sensitivity of cancer cells to certain chemotherapeutic agents, indicating potential applications in cancer therapy (Elmenoufy et al., 2020).
Sigma Receptor Ligand Development
Compounds related to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol have been investigated as novel sigma receptor ligands. These studies focus on the synthesis and biological profiling of these compounds, exploring their potential applications in neuropharmacology (Prezzavento et al., 2007).
Antiprotozoal Activity
Certain derivatives of trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol have shown promising results in combating protozoal infections. These compounds have exhibited significant activity against strains of Plasmodium falciparum and Trypanosoma brucei, suggesting potential applications in treating diseases like malaria and sleeping sickness (Faist et al., 2012).
properties
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDXXRGXCIQLC-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)

![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)


![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)

